molecular formula C16H15NO4S2 B2861816 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide CAS No. 2309749-78-6

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide

Cat. No.: B2861816
CAS No.: 2309749-78-6
M. Wt: 349.42
InChI Key: ZGHHMEGCMZVCKU-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene and furan derivatives are reacted under specific conditions to form the desired compound. For instance, the Gewald reaction, a well-known method for synthesizing thiophene derivatives, can be employed . This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be utilized to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiol or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while substitution reactions can produce a wide range of substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and furan derivatives, such as:

  • 2-substituted thiophene derivatives
  • Furan-2-carboxylic acid derivatives
  • Benzenesulfonamide derivatives

Uniqueness

What sets N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c18-13(11-17-23(19,20)12-5-2-1-3-6-12)14-8-9-15(21-14)16-7-4-10-22-16/h1-10,13,17-18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHHMEGCMZVCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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